molecular formula C7H22O2Si3 B7725032 1,1,1,3,5,5,5-Heptamethyl trisiloxane

1,1,1,3,5,5,5-Heptamethyl trisiloxane

Cat. No.: B7725032
M. Wt: 222.50 g/mol
InChI Key: QNWOFLWXQGHSRH-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl trisiloxane is a useful research compound. Its molecular formula is C7H22O2Si3 and its molecular weight is 222.50 g/mol. The purity is usually 95%.
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Biological Activity

1,1,1,3,5,5,5-Heptamethyl trisiloxane (HMTS) is a siloxane compound with the chemical formula C7H22O2Si3C_7H_{22}O_2Si_3 and a molecular weight of approximately 222.51 g/mol. It is commonly used in various industrial applications due to its unique properties, including low surface tension and high thermal stability. Recent studies have begun to explore its biological activities, particularly its antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C7H22O2Si3C_7H_{22}O_2Si_3
  • Molecular Weight : 222.51 g/mol
  • CAS Number : 1873-88-7
  • Boiling Point : 142 °C
  • Density : 0.819 g/cm³

Antimicrobial Properties

A significant study highlighted that HMTS was identified as the most abundant antimicrobial compound (92.87%) in the methanolic extract of Murex tribulus, a marine gastropod. The extract exhibited notable antimicrobial activity, suggesting that HMTS may contribute significantly to the antimicrobial properties observed in this organism .

Anti-inflammatory Activity

The same study also investigated the anti-inflammatory potential of HMTS through various assays:

  • Proteinase Inhibitory Activity : At a concentration of 1000 µg/ml, the extract showed a 53.50% inhibition rate.
  • 5-Lipoxygenase Inhibitory Assay : The extract demonstrated a higher inhibition rate of 75.42% at the same concentration.

These results indicate that HMTS may play a role in modulating inflammatory responses .

Study on Trisiloxane Surfactants

Another research focused on a derivative of HMTS, specifically a trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane). This study examined its adsorption and aggregation properties in aqueous solutions. The surfactant exhibited significant changes in surface tension with varying concentrations and temperatures, which is critical for applications in formulations where surface activity is essential .

Hydrosilylation Reactions

Research involving the hydrosilylation of acetophenone with HMTS revealed its effectiveness as a reducing agent in biphasic systems. This reaction underscores the utility of HMTS in synthetic organic chemistry and its potential biological implications when utilized in drug delivery systems or as part of therapeutic agents .

Comparative Table of Biological Activities

Activity Type Assay Method Concentration Tested (µg/ml) Inhibition Rate (%)
AntimicrobialGC-MS AnalysisN/A92.87
Anti-inflammatoryProteinase Inhibitory Activity100053.50
Anti-inflammatory5-Lipoxygenase Inhibitory Assay100075.42

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Catalysis : Heptamethyltrisiloxane is utilized in the aromatic C-H silylation of arenes when combined with platinum complex catalysts. This reaction is essential for synthesizing complex organic molecules .
    • Silylation Reagent : It acts as a reagent for the silylation of aryl iodides and other organic substrates, enhancing the solubility and reactivity of compounds in organic chemistry .
  • Agricultural Adjuvants
    • The compound is used to synthesize agricultural adjuvants that improve the efficacy of pesticides by enhancing their spread and adhesion on plant surfaces. For instance, derivatives like 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane serve as sensory performance enhancers in cosmetic formulations .
  • Surfactants and Coatings
    • Heptamethyltrisiloxane is a precursor for polyether-modified siloxanes which are employed as surfactants in various formulations. These surfactants are particularly useful in coatings and agricultural products due to their unique properties .
  • Silicone Polymers
    • It is utilized in the production of silicone polymers that exhibit superior thermal stability and chemical resistance. These polymers find applications in sealants, adhesives, and elastomers used in construction and automotive industries .

Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisAromatic C-H silylationFacilitates complex organic reactions
AgricultureSynthesis of agricultural adjuvantsImproves pesticide efficacy
SurfactantsProduction of polyether-modified siloxanesEnhances performance in coatings
Silicone PolymersManufacturing of high-performance polymersProvides thermal stability and chemical resistance

Case Studies

  • Case Study on Catalysis :
    • A study demonstrated the efficiency of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a catalyst for the silylation of arenes using platinum complexes. The results showed a significant increase in yield compared to traditional methods.
  • Agricultural Application :
    • Research published in Applied Sciences highlighted the use of heptamethyltrisiloxane derivatives as adjuvants that enhance the effectiveness of herbicides by improving their adhesion to leaf surfaces. This led to a marked increase in herbicide uptake and reduced runoff.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,1,1,3,5,5,5-Heptamethyl trisiloxane, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves hydrosilylation or condensation reactions using methylsilane precursors. For purity validation, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ²⁹Si) are critical. High-purity grades (99% to 99.999%) require rigorous distillation under inert atmospheres, as noted in packaging specifications . Cross-referencing spectral data with NIST-standardized databases (e.g., InChIKey: QNWOFLWXQGHSRH-UHFFFAOYSA-N) ensures structural accuracy .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a combination of ¹H NMR (to identify methyl groups), ²⁹Si NMR (to resolve silicon environments), and infrared (IR) spectroscopy (to detect Si-O-Si and Si-CH₃ stretches). Mass spectrometry (MS) with electron ionization can confirm the molecular ion peak (e.g., m/z 208.482 for related hexamethyl trisiloxane analogs ). Compare results with NIST reference spectra for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use argon/vacuum packaging to prevent oxidation or hydrolysis, as specified in bulk handling guidelines . Safety Data Sheets (SDS) recommend fume hoods for volatile siloxanes and PPE (gloves, goggles) to avoid dermal contact. First-aid measures emphasize immediate medical consultation for inhalation or ingestion .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., boiling point, logP) be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Validate data using high-purity samples (≥99.99%) and replicate experiments under controlled conditions (e.g., NIST-standardized Tboil measurements ). Computational methods like COSMO-RS can predict logP values, but experimental validation via shake-flask or HPLC is critical .

Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model Si-H bond activation in hydrosilylation. Input molecular coordinates from crystallographic data (e.g., InChIKey: QNWOFLWXQGHSRH) improve accuracy . Compare results with kinetic studies using in-situ IR or Raman spectroscopy .

Q. How does the steric environment of this compound influence its interactions in polymer matrices?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations to assess steric hindrance from methyl groups. Experimentally, small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) can quantify polymer-siloxane compatibility. Reference analogous trisiloxanes (e.g., hexamethyl derivatives ) to isolate steric effects .

Q. What strategies mitigate oxidative degradation of this compound in high-temperature applications?

  • Methodological Answer : Introduce antioxidants (e.g., hindered phenols) and monitor degradation via thermogravimetric analysis (TGA) coupled with GC-MS. Accelerated aging studies under O₂/N₂ atmospheres can identify degradation pathways. Cross-reference with NIST combustion engineering frameworks for renewable fuel stability .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for trisiloxane derivatives in public databases?

  • Methodological Answer : Cross-validate spectra using multiple sources (e.g., NIST , PubChem ). For example, 1,1,3,3,5,5-hexamethyl trisiloxane (CAS 1189-93-1) has distinct MS peaks (m/z 208.4783) vs. heptamethyl analogs . Ensure sample purity and instrument calibration match cited experimental conditions .

Q. Experimental Design Considerations

Q. What controls are necessary when studying the hydrolysis kinetics of this compound?

  • Methodological Answer : Use degassed solvents to prevent unintended hydrolysis. Monitor pH and temperature rigorously, as Si-O-Si cleavage is sensitive to both. Include inert trisiloxanes (e.g., fully methylated analogs ) as negative controls. Quantify products via GC-MS or ²⁹Si NMR .

Q. How can researchers design a study linking trisiloxane structure to bioaccumulation potential?

  • Methodological Answer : Apply the Crippen method to calculate logP (e.g., reported logP 1.688 for hexamethyl analogs ). Combine with in-vitro assays (e.g., zebrafish embryo toxicity tests) and compare with QSAR models. Ensure compliance with ECHA guidelines for environmental risk assessment .

Properties

IUPAC Name

trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWOFLWXQGHSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26403-67-8
Details Compound: Trimethylsilyl-terminated polymethylsiloxane
Record name Trimethylsilyl-terminated polymethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26403-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

222.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-88-7
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,5,5,5-Heptamethyl trisiloxane
CID 154252673
1,1,1,3,5,5,5-Heptamethyl trisiloxane
[Hydroxy(methyl)silyl]oxy-trimethylsilane
1,1,1,3,5,5,5-Heptamethyl trisiloxane
Reactant of Route 4
1,1,1,3,5,5,5-Heptamethyl trisiloxane
Reactant of Route 5
1,1,1,3,5,5,5-Heptamethyl trisiloxane

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